(S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester
Overview
Description
(S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester is an organic compound that belongs to the class of amino acid esters This compound is characterized by the presence of an amino group, a methyl group, and a pent-4-enoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester can be achieved through several methods. One common approach involves the esterification of the corresponding amino acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In industrial settings, the production of amino acid methyl esters often involves the use of large-scale esterification processes. These processes typically employ methanol and an acid catalyst under controlled temperature and pressure conditions to ensure efficient conversion and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents for hydrolysis.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
(S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid, which can participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-methylpropanoate: Similar in structure but lacks the pent-4-enoic acid moiety.
Ethyl 2-amino-2-methylbutanoate: Similar but with an ethyl ester group instead of a methyl ester.
Propyl 2-amino-2-methylpentanoate: Similar but with a propyl ester group.
Uniqueness
(S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester is unique due to the presence of the pent-4-enoic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactions that are not possible with simpler amino acid esters .
Properties
IUPAC Name |
methyl (2S)-2-amino-2-methylpent-4-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-5-7(2,8)6(9)10-3/h4H,1,5,8H2,2-3H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKALQONYAVQDGR-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC=C)(C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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